Aclarubicin hydrochloride is a synthetic anthracycline antibiotic with potent antitumor activity. [, ] It is classified as a DNA intercalating agent, inhibiting topoisomerase II, and inducing DNA strand breaks, ultimately leading to cell death. [, ] Aclarubicin hydrochloride serves as a valuable tool in scientific research, particularly in oncology, to investigate cancer cell biology, drug resistance mechanisms, and develop novel therapeutic strategies. [, ]
Aclarubicin hydrochloride belongs to the class of drugs known as anthracyclines, which are characterized by a tetracyclic structure with a quinone ring. Its aglycone component, aklavinone, is linked to a trisaccharide consisting of deoxyhexoses, distinguishing it from similar compounds like doxorubicin and daunorubicin, which typically contain a single aminosaccharide group .
The synthesis of aclarubicin involves both biosynthetic and chemical methods. The biosynthetic pathway begins with the assembly of aklavinone through a series of enzymatic reactions involving malonyl-CoA, leading to the production of the aglycone. Subsequent glycosylation reactions introduce sugar moieties to form aclarubicin .
Key Steps in Synthesis:
The molecular structure of aclarubicin hydrochloride can be described as follows:
Aclarubicin participates in various chemical reactions that are crucial for its therapeutic effects. These include:
The mechanism of action of aclarubicin is multifaceted:
Aclarubicin hydrochloride exhibits several important physical and chemical properties:
Aclarubicin hydrochloride is primarily applied in oncology for treating various cancers, including:
In addition to its therapeutic applications, ongoing research explores its potential as a radiosensitizer and its role in targeting specific epigenetic states within tumors .
Aclarubicin hydrochloride represents a significant compound within the anthracycline class, offering unique properties that contribute to its effectiveness as an anticancer agent. Its diverse mechanisms of action continue to be the subject of extensive research aimed at improving cancer treatment outcomes.
Aclarubicin hydrochloride (C~42~H~54~ClNO~15~), also known as Aclacinomycin A hydrochloride, is a second-generation anthracycline antibiotic characterized by a tetracyclic aglycone (aklavinone) linked to a unique trisaccharide chain. This chain comprises three deoxyhexoses: L-rhodosamine (N,N-dimethyldaunosamine), 2-deoxy-L-fucose, and L-cinerulose A, connected via α-glycosidic bonds [2] [4]. The stereochemical configuration is critical to its function, with multiple chiral centers influencing DNA binding specificity. Key features include:
Table 1: Stereochemical Centers in Aclarubicin Hydrochloride
Position | Stereochemistry | Component |
---|---|---|
C-7' | R | Aklavinone |
C-1''' | α-anomer | L-Rhodosamine |
C-4''' | β-linkage | 2-Deoxy-L-fucose |
C-1'''' | α-anomer | L-Cinerulose A |
Aclarubicin hydrochloride appears as a light-yellow crystalline solid with moderate solubility in aqueous solutions. Key physicochemical properties include:
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry:
X-ray Diffraction:
Aclarubicin’s structural divergence from classical anthracyclines underpins its distinct biochemical profile:
Table 2: Structural and Functional Comparison of Anthracyclines
Feature | Aclarubicin | Doxorubicin/Daunorubicin |
---|---|---|
Glycosidation | Trisaccharide | Monosaccharide (daunosamine) |
Amino Sugar | N,N-Dimethyl-L-rhodosamine | L-Daunosamine |
DNA Binding Affinity | Higher K~d~ (10⁻⁶ M) | Lower K~d~ (10⁻⁷ M) |
Topoisomerase Inhibition | Dual Topo I/II inhibition | Topo II poisoning only |
Electrostatic Contribution | Weak (due to N,N-dimethylation) | Strong (primary amine) |
These structural nuances position aclarubicin as a mechanistically distinct anthracycline with potential for therapeutic optimization in oncology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7